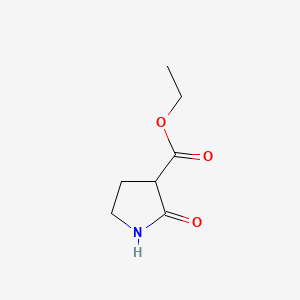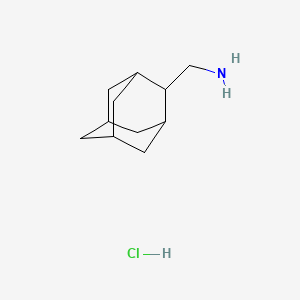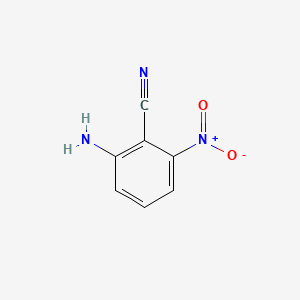
Acide 2-(3,4-diméthoxyphényl)-2-méthylpropanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid (DMPPA) is an organic molecule composed of an aromatic ring with two methoxy groups and a carboxylic acid group. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. DMPPA can be synthesized through several methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann reaction. It has a wide range of scientific research applications, including its use as a reagent for enzyme-catalyzed reactions, as a substrate for enzyme-catalyzed reactions, and as a stabilizer in biochemical assays.
Applications De Recherche Scientifique
Analyse complète des applications de l'acide 2-(3,4-diméthoxyphényl)-2-méthylpropanoïque
Synthèse de dérivés d'isochromanone : L'this compound est connu pour réagir avec le formaldéhyde en présence d'acide pour produire des dérivés d'isochromanone . Ces composés sont importants en raison de leurs activités pharmacologiques potentielles, notamment les propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Le processus de synthèse implique généralement une réaction de condensation en conditions acides, ce qui conduit à la formation du système cyclique d'isochromanone.
Blocs de construction pour les alcaloïdes de la tétrahydroisoquinoléine : Le composé sert de précurseur dans la synthèse des alcaloïdes de la tétrahydroisoquinoléine . Ces alcaloïdes se trouvent dans de nombreuses plantes et sont intéressants en raison de leurs diverses activités biologiques. Ils ont des applications dans le traitement de conditions telles que les maladies neurodégénératives, l'hypertension et comme outils pour étudier les processus de neurotransmission.
Intermédiaire pharmaceutique : En tant qu'intermédiaire dans la synthèse pharmaceutique, l'this compound est utilisé pour créer des molécules plus complexes. Il est particulièrement utile dans la synthèse de composés qui présentent une activité sur le système nerveux central, notamment les analgésiques et les antidépresseurs.
Recherche sur l'inhibition enzymatique : La structure du composé lui permet d'agir comme un inhibiteur pour certaines enzymes. Cette application est cruciale dans le développement de nouveaux médicaments, en particulier pour les maladies où la régulation enzymatique joue un rôle important, telles que la maladie de Parkinson et le cancer.
Études de solubilité : En raison de sa solubilité dans l'eau, l'this compound est utilisé dans des études de solubilité pour comprendre les mécanismes de solvatation des composés organiques. Ces connaissances sont essentielles pour la formulation et l'administration des médicaments .
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine have been reported to have activity as a monoamine oxidase inhibitor .
Mode of Action
It’s worth noting that related compounds like 3,4-dimethoxyphenethylamine are known to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with similar compounds .
Result of Action
Related compounds like 3,4-dimethoxyphenethylamine are known to inhibit monoamine oxidase, which could potentially affect neurotransmitter levels .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by factors such as ph and temperature .
Analyse Biochimique
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aromatic-amino-acid aminotransferase, an enzyme involved in the metabolism of aromatic amino acids . This interaction is crucial for the compound’s role in metabolic pathways and its influence on cellular functions.
Cellular Effects
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to stimulate γ globin gene expression and erythropoiesis in vivo, which is significant for the treatment of β hemoglobinopathies and other anemias . Additionally, it can inhibit cellular physiology and has antimicrobial properties .
Molecular Mechanism
The molecular mechanism of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it interacts with aromatic-amino-acid aminotransferase, which plays a role in the metabolism of aromatic amino acids . This interaction can lead to significant changes in cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can cause delayed and immediate effects from short and long-term exposure
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as stimulating erythropoiesis and inhibiting cellular physiology . At higher doses, it can cause toxic or adverse effects. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid within cells and tissues are important for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,11(13)14)8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSMQKBNNJVGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482824 |
Source


|
| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59212-11-2 |
Source


|
| Record name | 2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)


![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)






